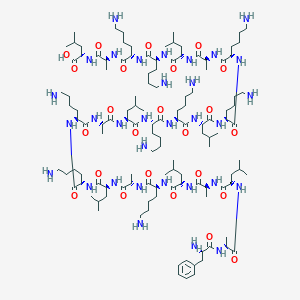
Falalkalkkalkklkkalkkal
描述
Falalkalkkalkklkkalkkal is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various chemicals and processes.
作用机制
The mechanism of action of Falalkalkkalkklkkalkkal is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, in cancer cells, Falalkalkkalkklkkalkkal has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. Inflammation is also reduced by the compound by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
Falalkalkkalkklkkalkkal has several biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and alter cellular signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to changes in cellular function. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using Falalkalkkalkklkkalkkal in lab experiments is its specificity. The compound has been shown to interact with specific cellular targets, making it an ideal tool for studying cellular pathways and functions. However, one limitation of using Falalkalkkalkklkkalkkal is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Falalkalkkalkklkkalkkal. One potential area of research is the development of novel therapeutic agents based on the structure of the compound. Another area of research is the study of the compound's potential toxicity and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Falalkalkkalkklkkalkkal is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. The compound is synthesized using a specific method and has several biochemical and physiological effects. While there are advantages to using Falalkalkkalkklkkalkkal in lab experiments, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the field of medicine.
合成方法
The synthesis of Falalkalkkalkklkkalkkal involves the use of several chemicals and processes. The first step involves the preparation of a specific chemical compound that acts as a precursor. This precursor is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce Falalkalkkalkklkkalkkal. The final product is obtained in a pure form through various purification techniques, such as chromatography and crystallization.
科学研究应用
Falalkalkkalkklkkalkkal has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antimicrobial activity against various pathogens, including bacteria and fungi.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOBCYUHYXFG-ZLONUZLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H226N32O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falalkalkkalkklkkalkkal | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



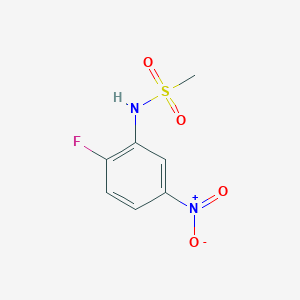
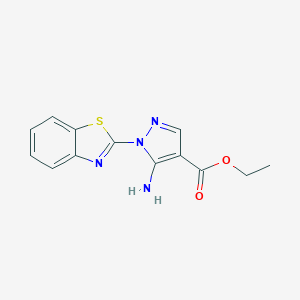
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
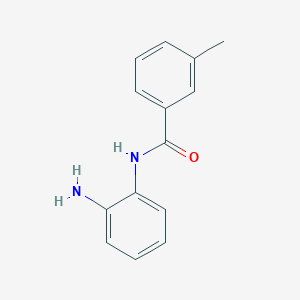
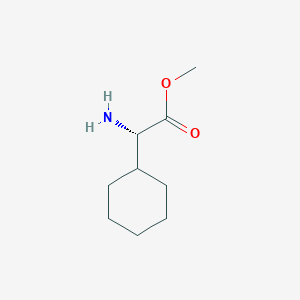
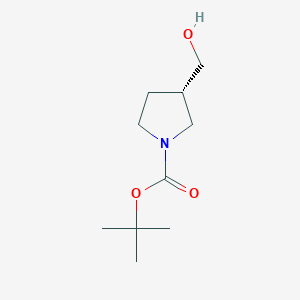
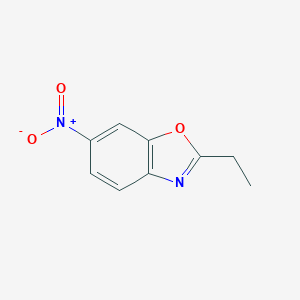
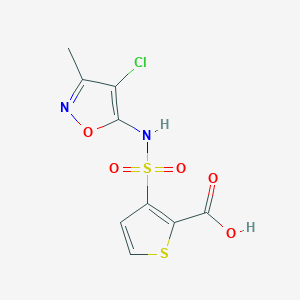
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
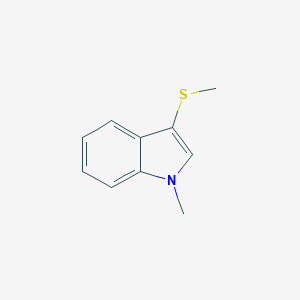
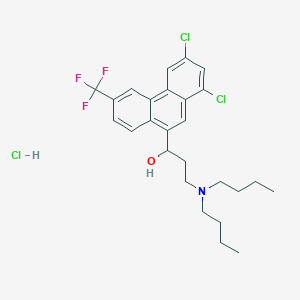
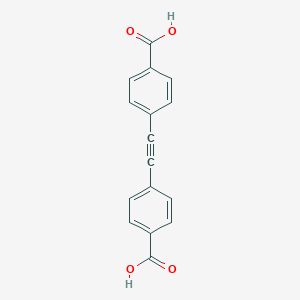
![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)